
6,13-Bis(4-biphenylyl)pentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,13-Bis(4-biphenylyl)pentacene is a derivative of pentacene . Pentacene derivatives have been the focus of intensive research due to their excellent carrier transport properties . They offer potential applications in organic light-emitting diodes (OLED), organic photovoltaic cells (OPVCs), chemical sensors, and organic thin-film transistors (OTFTs) .
Synthesis Analysis
The synthesis of pentacene derivatives involves the use of 6,13-Pentacenequinone and organolithium in the preparation of 6,13-dihydropentacene at 0 °C . The pentacene derivatives are then synthesized with SnCl2/HCl as a reducing agent to reduce 6,13-dihydropentacene at room temperature .Molecular Structure Analysis
The molecular structure of pentacene derivatives is characterized using NMR . The molecular packing of organic semiconductors plays a crucial role in charge transport . The addition of substituents at the 6,13-position improves the solubility and stability of pentacene .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pentacene derivatives are characterized using FT-IR and NMR spectroscopy and elemental analysis . The reaction steps yield products whose structures can be identified via these methods .Physical And Chemical Properties Analysis
Pentacene derivatives are soluble in organic solvents like chloroform, dichloromethane, THF, and toluene . They exhibit a charge transport mobility of 10-4 cm2V-1s-1, and the on/off current ratio is 102 . They are also 2.5 times more stable under oxidation in a solution compared with pentacene .Applications De Recherche Scientifique
Organic Field-Effect Transistors (OFETs)
Pentacene derivatives have garnered attention for their high charge mobility, making them promising materials for OFETs. However, pentacene’s poor solubility in common organic solvents hinders its use in solution-based processes like spin coating. By introducing substituents at the 6,13-position, researchers have improved solubility and stability. Specifically, 6,13-Bis(4-biphenylyl)pentacene (BPEP) has been synthesized and used in OFET devices via spin coating. These devices exhibit a mobility of 0.07 cm²/V·s at a threshold voltage (Vth) of -10 V and an ION/IOFF ratio of 10² .
Photosensitive Thin-Film Semiconductors
6,13-Bis(4-propylphenyl)pentacene, another derivative, has demonstrated photosensitivity of up to 10⁷. This property makes it suitable for use in organic thin-film transistors (OTFTs). Researchers have studied its light intensity dependence under illumination, revealing its potential for optoelectronic applications .
Material for Flexible Electronic Devices
As organic semiconductors, pentacene derivatives play a crucial role in next-generation flexible electronic products. These include flexible sensors, electronic paper, and RFID tags. By tailoring the structure of derivatives, researchers aim to balance ease of processing, electronic properties, and environmental stability .
Charge Transport Materials in Organic Photovoltaics (OPVs)
Pentacene derivatives have been explored as charge transport materials in OPVs. Their ability to facilitate efficient charge separation and transport is essential for enhancing OPV performance. While 6,13-Bis(4-biphenylyl)pentacene itself may not be the most widely studied in this context, related derivatives contribute to the field .
Photodetectors and Light-Sensitive Devices
Due to their extended π-electron delocalization, pentacene derivatives exhibit strong absorption in the visible range. Researchers have investigated their potential as photodetectors and light-sensitive devices. Although specific studies on 6,13-Bis(4-biphenylyl)pentacene are limited, its structural features suggest relevance in this area .
Materials for Organic Light-Emitting Diodes (OLEDs)
While pentacene itself is not commonly used in OLEDs due to its instability, derivatives with improved solubility and stability have been explored. These materials contribute to the development of efficient organic electroluminescent devices. Although 6,13-Bis(4-biphenylyl)pentacene is less studied, it fits within this broader context .
Mécanisme D'action
Target of Action
6,13-Bis(4-biphenylyl)pentacene, also known as 6,13-di-biphenyl-4-yl-pentacene, is primarily used in the field of organic semiconductors . Its primary targets are organic field-effect transistors (OFETs), where it plays a crucial role in charge transport .
Mode of Action
The compound interacts with its targets (OFETs) by facilitating charge transport . The addition of substituents at the 6,13-position improves the solubility and stability of pentacene, making it possible to use the derivatives in spin coating of OFETs .
Biochemical Pathways
The compound’s interaction with its targets results in changes in the electronic properties of the OFETs, affecting their performance .
Pharmacokinetics
Its solubility in organic solvents like chloroform, dichloromethane, thf, and toluene is noteworthy .
Result of Action
The result of the compound’s action is the improved performance of OFETs. Specifically, the compound has been shown to increase the charge transport mobility and the on/off current ratio in OFETs . Moreover, the compound is more stable under oxidation compared to pentacene .
Action Environment
The action, efficacy, and stability of 6,13-Bis(4-biphenylyl)pentacene are influenced by environmental factors such as the type of solvent used and the temperature . For instance, the compound’s solubility varies with different solvents, which can impact its performance in OFETs . Additionally, the compound’s stability can be affected by exposure to light and oxygen .
Safety and Hazards
Orientations Futures
Pentacene derivatives show promise in the field of organic electronics . They can be integrated into sensor systems that can effectively detect harmful gases . Their high reactivity to even low ammonia gas concentrations makes them suitable for use in gas sensors . It is expected that these organic FET-based gas sensors will be important in the future display industry .
Propriétés
IUPAC Name |
6,13-bis(4-phenylphenyl)pentacene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H30/c1-3-11-31(12-4-1)33-19-23-35(24-20-33)45-41-27-37-15-7-9-17-39(37)29-43(41)46(44-30-40-18-10-8-16-38(40)28-42(44)45)36-25-21-34(22-26-36)32-13-5-2-6-14-32/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCFCMBWVLRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C5C=CC=CC5=CC4=C(C6=CC7=CC=CC=C7C=C63)C8=CC=C(C=C8)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H30 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,13-Bis(4-biphenylyl)pentacene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

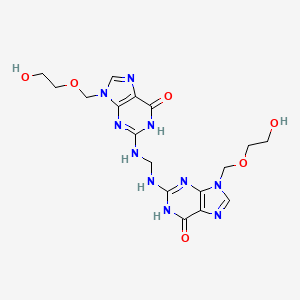
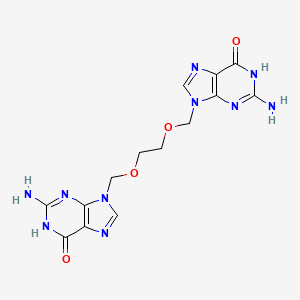
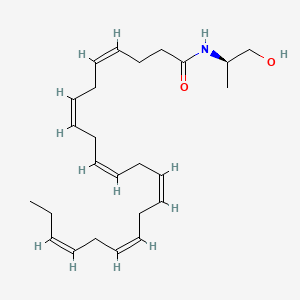
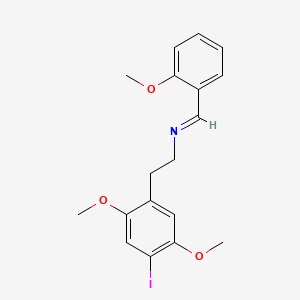
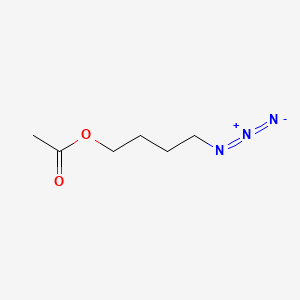
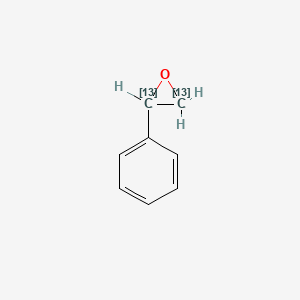

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

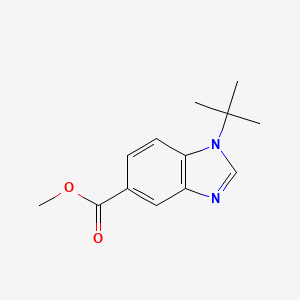
![tert-butyl (6S)-3-amino-6-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B582141.png)
![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)
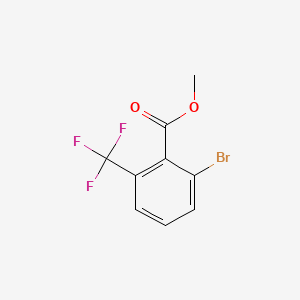
![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)